5-Methylorotic acid
Description
Contextualization within Cellular Metabolic Networks
Cellular metabolism is a highly organized and complex web of biochemical reactions essential for maintaining life. numberanalytics.com These reactions are categorized into metabolic pathways, which are series of chemical reactions occurring within a cell. opentextbc.ca Enzymes, which are protein catalysts, facilitate each step of these pathways. opentextbc.ca Metabolic networks consist of metabolites (substrates and products), enzymes, and the reactions they catalyze. numberanalytics.com The study of these networks is crucial for understanding how cells maintain homeostasis, generate energy, and synthesize essential molecules. numberanalytics.com
Pyrimidine (B1678525) metabolism is a vital component of these cellular networks, responsible for the synthesis and degradation of nucleotides like cytosine, uracil (B121893), and thymine (B56734). creative-proteomics.com These pyrimidines are essential for the formation of DNA and RNA, making this pathway critical for cell division, growth, and the transfer of genetic information. creative-proteomics.com The de novo synthesis pathway begins with simple precursor molecules and, through a series of enzymatic steps, builds the pyrimidine ring. creative-proteomics.com A key intermediate in this process is orotic acid. creative-proteomics.comresearchgate.net Disruptions in pyrimidine metabolism can lead to various diseases, highlighting its importance in cellular health. creative-proteomics.com
Historical Perspectives on Orotic Acid and its Analogs in Biochemical Research
Orotic acid was first discovered in whey, a component of milk, by Biscaro and Belloni in 1905. researchgate.net Early nutritional research identified it as "vitamin B13". researchgate.netscirp.org It is naturally found in milk and dairy products and is synthesized by intestinal flora. researchgate.netscirp.org Orotic acid serves as a precursor in the biosynthesis of pyrimidines. researchgate.net In mammals, dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme, releases orotate (B1227488) for its conversion to uridine (B1682114) monophosphate (UMP) by the cytoplasmic enzyme UMP synthase. researchgate.netcaldic.com
The study of orotic acid and its analogs has been instrumental in elucidating the intricacies of pyrimidine biosynthesis. The accumulation of orotic acid in the urine, a condition known as orotic aciduria, was first described in 1959 and linked to defects in the enzyme UMP synthase. nih.gov This bifunctional enzyme possesses both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities. nih.gov Research into analogs of orotic acid, such as 5-fluoroorotic acid and 5-aminoorotate, has provided valuable insights into the substrate specificity and inhibitory mechanisms of the enzymes in the pyrimidine pathway. nih.govresearchgate.net For instance, these analogs have been used to probe the active sites of enzymes like OPRT and have been investigated for their potential as therapeutic agents. nih.govresearchgate.net
Overview of 5-Methylorotic Acid's Biochemical Relevance
This compound is a pyrimidine derivative structurally related to orotic acid, with the key difference being a methyl group at the fifth position of the pyrimidine ring. smolecule.com It is recognized as an intermediate in pyrimidine metabolism. smolecule.com Specifically, it can be formed during the conversion of orotic acid to uridylate by the enzyme orotate phosphoribosyltransferase (OPRT). smolecule.com
The presence of the methyl group influences its biochemical activity. Studies have shown that 5-methylorotate can act as a competitive inhibitor of certain enzymes in the pyrimidine pathway. nih.gov For example, it has been demonstrated to inhibit dihydroorotate dehydrogenase in trypanosomatids, the parasites responsible for diseases like African trypanosomiasis. nih.gov This inhibitory action highlights its potential as a tool for studying metabolic pathways and as a lead compound for drug development. nih.govontosight.ai While its precise physiological role is still under investigation, the involvement of this compound as both a metabolite and an inhibitor underscores its significance in the complex regulation of pyrimidine biosynthesis. nih.govsmolecule.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C6H6N2O4 |
| Molecular Weight | 170.12 g/mol |
| IUPAC Name | 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |
| Common Names | 5-Methylorotate, Vitamin B13 (related to orotic acid) |
| Key Functional Groups | Pyrimidine ring, Carboxylic acid, Methyl group |
Research Findings on this compound
| Research Area | Key Findings |
| Enzyme Inhibition | 5-Methylorotate acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH) in trypanosomatids with a Ki of 8.8 μM. nih.gov |
| Metabolic Intermediate | It is a metabolite formed during the conversion of orotic acid to uridylate by orotate phosphoribosyltransferase (OPRT). smolecule.com |
| Substrate Analog Studies | Used as a substrate analog to study the active site and mechanism of enzymes in the pyrimidine biosynthesis pathway. nih.govjsparasitol.org |
| Inhibition of Orotate Phosphoribosyltransferase (OPRTase) | At a concentration of 1 mM, 5-methylorotate showed 32% inhibition of OPRTase when orotate concentration was 1 μM. jsparasitol.org |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h1H3,(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBMFARVSOQVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063257 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo- | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3993-73-5 | |
| Record name | 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylorotic acid | |
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| Record name | 5-Methylorotic acid | |
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| Record name | 5-Methylorotic acid | |
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| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo- | |
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| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo- | |
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| Record name | 1,2,3,6-tetrahydro-5-methyl-2,6-dioxopyrimidine-4-carboxylic acid | |
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| Record name | 5-METHYLOROTIC ACID | |
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Role of 5 Methylorotic Acid in Pyrimidine Biosynthesis Pathways
De Novo Pyrimidine (B1678525) Synthesis Pathway Involvement
The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.commicrobenotes.com This energy-intensive process culminates in the formation of Uridine (B1682114) Monophosphate (UMP), a foundational pyrimidine nucleotide. frontiersin.orgwikipedia.org
5-Methylorotic acid is identified as a metabolite formed during the pyrimidine biosynthesis process. smolecule.com Specifically, it is associated with the enzymatic conversion of orotic acid to uridylate. smolecule.com It is structurally a derivative of orotic acid, which is a key intermediate in the de novo pathway. smolecule.comontosight.ai The synthesis of orotic acid itself is a critical step, occurring via the oxidation of dihydroorotate (B8406146) by the mitochondrial enzyme dihydroorotate dehydrogenase. frontiersin.orgwikipedia.orgwikipedia.org While orotic acid is the direct precursor that combines with phosphoribosyl pyrophosphate (PRPP) to form the nucleotide, this compound is recognized as a related metabolite in this metabolic sequence. smolecule.comwikipedia.org
The formation of UMP from orotic acid is a two-step process catalyzed by the bifunctional enzyme UMP synthase in humans. omia.orgnih.gov This enzyme possesses both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-monophosphate (OMP) decarboxylase activities. omia.orgnih.gov
Step 1 (OPRT activity): Orotic acid reacts with phosphoribosyl pyrophosphate (PRPP) to form Orotidine 5'-monophosphate (OMP). wikipedia.orgwikipedia.org It is during this conversion catalyzed by OPRT that this compound has been identified as a metabolite. smolecule.com
Step 2 (OMP decarboxylase activity): OMP is then decarboxylated to yield Uridine Monophosphate (UMP), the first key pyrimidine nucleotide produced by the pathway. creative-proteomics.comwikipedia.orgresearchgate.net
UMP serves as the precursor for other pyrimidine nucleotides, including UTP (uridine triphosphate) and CTP (cytidine triphosphate), which are essential for RNA synthesis, and, via conversion to deoxy forms, for DNA synthesis. frontiersin.orglibretexts.org
Precursor Status in Specific Biosynthetic Steps
Salvage Pathway Considerations and Interconnections
In addition to de novo synthesis, cells can utilize salvage pathways to recycle pyrimidine bases and nucleosides from the degradation of DNA and RNA. wikipedia.org This pathway is less energy-intensive and crucial for tissues with low rates of cell division. creative-proteomics.comfrontiersin.org Key enzymes in the pyrimidine salvage pathway include uridine phosphorylase, thymidine (B127349) kinase, and uracil (B121893) phosphoribosyltransferase, which recover bases like uracil and thymine (B56734) and convert them back into nucleotides. creative-proteomics.comwikipedia.orgfiveable.me While the salvage of major pyrimidine bases is well-established, the specific role or interconnection of this compound within these recycling pathways is not extensively detailed in the available research. The focus remains on the salvage of primary nucleobases and nucleosides. wikipedia.orgnih.gov
Regulation of Pyrimidine Biosynthesis by Related Metabolites
The pyrimidine biosynthetic pathway is tightly regulated to meet cellular demand while avoiding the overproduction of nucleotides. uoanbar.edu.iq This control occurs at both the genetic (transcriptional) and enzymatic (allosteric) levels. mdpi.comnih.gov
In microorganisms such as E. coli and Pseudomonas, pyrimidine biosynthesis is controlled by sophisticated feedback mechanisms. mdpi.comnih.gov The end-products of the pathway act as allosteric inhibitors of key enzymes.
Aspartate Transcarbamoylase (ATCase): This enzyme, which catalyzes an early committed step in the pathway, is a primary site of regulation. wikipedia.org In many bacteria, its activity is inhibited by the final pyrimidine nucleotide, CTP. mdpi.com In some Pseudomonas species, ATCase activity is inhibited by various nucleotides, including CTP, UMP, and even purine (B94841) nucleotides like ATP, ADP, and GTP, indicating complex cross-pathway regulation. nih.govnih.govgrafiati.com
Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPSase): The very first enzyme of the pathway is also a regulatory point. unt.edu In E. coli, its activity is inhibited by UMP. mdpi.com This feedback loop helps control the entry of substrates into the pathway. mdpi.com
Studies show that in E. coli, the system is controlled by at least eight negative feedback loops involving metabolites like UMP, UDP, and UTP, which regulate five key enzymes. mdpi.com UMP is identified as a crucial factor in governing the dynamic behavior of the entire pyrimidine system. mdpi.com
Research in various Pseudomonas species has revealed that the carbon source available for growth significantly influences the regulation of pyrimidine biosynthetic enzymes. mdpi.com Derepression refers to the increase in enzyme synthesis when the cell is starved of the pathway's end-product (e.g., uracil).
In Pseudomonas lemonnieri, derepression of pyrimidine biosynthetic enzymes following pyrimidine limitation was observed in glucose-grown cells but not in succinate-grown cells. nih.gov
Similarly, in Pseudomonas monteilii, greater derepression of enzyme synthesis occurred in succinate-grown cells compared to glucose-grown cells. mdpi.com
In Pseudomonas aureofaciens, pyrimidine limitation in glucose-grown mutant cells led to a derepression of four pyrimidine enzymes, whereas in succinate-grown cells, only a slight derepression of one enzyme was noted. nih.gov
These findings indicate that the choice of carbon source is a critical factor in the transcriptional regulation of the pyrimidine pathway, a phenomenon potentially linked to catabolite repression. grafiati.commdpi.com
Interactive Data Table: Effect of Carbon Source on Pyrimidine Enzyme Derepression in Pseudomonas
The following table summarizes findings on how different carbon sources affect the derepression of pyrimidine biosynthetic enzymes in various Pseudomonas species when the cells are limited for pyrimidines. "Derepression" indicates an increase in enzyme activity.
| Species | Carbon Source | Effect of Pyrimidine Limitation on Enzyme Activity | Citation |
| Pseudomonas lemonnieri | Glucose | Derepression observed | nih.gov |
| Succinate | No derepression observed | nih.gov | |
| Pseudomonas monteilii | Glucose | Lower derepression | mdpi.com |
| Succinate | Greater derepression | mdpi.com | |
| Pseudomonas aureofaciens | Glucose | Derepression of four active enzymes | nih.gov |
| Succinate | Slight derepression of only transcarbamoylase | nih.gov | |
| Pseudomonas fulva | Glucose | Derepression observed | mdpi.com |
| Succinate | No derepression observed | mdpi.com |
Enzymatic Interactions and Catalytic Mechanisms
Orotidine (B106555) 5′-Monophosphate Decarboxylase (OMPDC)
OMPDC catalyzes the final step in the de novo synthesis of pyrimidine (B1678525) nucleotides, the decarboxylation of orotidine 5′-monophosphate (OMP) to form uridine (B1682114) 5′-monophosphate (UMP). nih.govacs.org The sheer magnitude of the rate enhancement achieved by OMPDC has made it a focal point of research into the principles of enzyme catalysis. nih.govnih.govacs.org
Due to its structural similarity to the natural substrate, 5-methylorotate and its derivatives, such as 1-methylorotate, have been instrumental as model compounds in studies of both enzymatic and non-enzymatic decarboxylation reactions. researchgate.netacs.orgacs.org These studies help to dissect the factors contributing to the remarkable catalytic power of OMPDC. The non-enzymatic decarboxylation of 1,3-dimethylorotic acid has been studied as a model for the reaction catalyzed by OMPDC. researchgate.net
The uncatalyzed decarboxylation of orotate (B1227488) derivatives is an exceptionally slow process in aqueous solutions. pnas.org For instance, the decarboxylation of 1-methylorotate in water is known to involve the monoanion, though the uncharged 1-methylorotic acid decarboxylates at a comparable rate. researchgate.netnih.gov Research has shown that transferring 1-cyclohexylorotate, an analog of OMP, from water to various dipolar aprotic solvents significantly increases its rate of decarboxylation. researchgate.netnih.gov This acceleration is attributed to the release of the substrate from the stabilizing effects of solvent water. researchgate.net These findings suggest that creating a water-deficient environment within the enzyme's active site could be a contributing factor to the rate enhancement observed in OMPDC. researchgate.net
The rate of decarboxylation of 1-cyclohexylorotate was found to be significantly faster in various organic solvents compared to water. The table below illustrates the acceleration observed in different solvents.
| Solvent | Relative Rate of Decarboxylation |
| Water | 1 |
| Formamide | ~10-fold faster |
| N-methylformamide (NMF) | ~100-fold faster |
| Dimethylformamide (DMF) | ~1000-fold faster |
This table is based on data from studies on the decarboxylation of 1-cyclohexylorotate in various solvents. nih.gov
The active site of OMPDC is characterized by a unique arrangement of charged amino acid residues that play a crucial role in catalysis. nih.govnih.gov A key feature is the presence of a lysine (B10760008) residue, Lys-93 in Saccharomyces cerevisiae OMPDC (ScOMPDC), which is positioned to stabilize the negative charge that develops on the C6 atom of the substrate during the reaction and subsequently protonate the resulting intermediate. nih.gov
One proposed mechanism for the immense rate enhancement is the concept of "electrostatic stress." pnas.orgnih.gov This theory posits that while the enzyme forms strong, stabilizing interactions with the phosphate (B84403) and ribose portions of the OMP substrate, the interaction between the orotate's carboxylate group and a nearby aspartate residue (Asp70) is repulsive. pnas.orgnih.gov This destabilization of the ground state is thought to lower the activation energy for the decarboxylation reaction. However, more recent research suggests that ground-state destabilization through electrostatic repulsion may not be the primary driving force. goettingen-research-online.de Instead, the catalytic power of OMPDC appears to be dominated by the stabilization of the transition state. acs.orgresearchgate.net The enzyme achieves this through a complex network of interactions that stabilize the vinyl carbanion intermediate formed during the reaction. acs.orgresearchgate.netacs.org
Site-directed mutagenesis studies have been pivotal in elucidating the roles of specific amino acid residues within the OMPDC active site. In ScOMPDC, several residues are critical for binding and catalysis.
Phosphodianion Gripper Loop: Residues such as Gln-215, Tyr-217, and Arg-235 form a "gripper loop" that interacts with the phosphodianion group of OMP. nih.govnih.govacs.org These interactions are not merely for anchoring the substrate; they are crucial for locking the enzyme into its catalytically active, closed conformation. nih.govacs.orgacs.org Mutations of these residues significantly impact the enzyme's catalytic efficiency, primarily by affecting the stabilization of this closed state. nih.govnih.gov For instance, the triple Q215A/Y217F/R235A mutation leads to a substantial loss of catalytic activity. nih.gov
Catalytic Tetrad: An array of alternating charges, often referred to as a catalytic tetrad (e.g., Lys-Asp-Lys-Asp), is found in the active site. nih.govnih.gov Asp70, part of this network, was initially thought to cause electrostatic repulsion with the substrate's carboxylate. pnas.orgnih.gov However, it also plays a vital role in maintaining the enzyme's structural stability. nih.gov Lys-93 is proposed to act as an electrostatic catalyst, stabilizing the negatively charged intermediate, and as a proton donor. nih.gov
Other Key Residues: The pyrimidine ring of the substrate is "sandwiched" between hydrophobic side chains, such as Pro-202 and Ile-318', which may help to stabilize the transition state by providing a non-polar environment for the departing CO2 molecule. acs.org
The following table summarizes the effects of mutating key residues in the phosphodianion gripper loop of ScOMPDC on the activation barrier (ΔG‡) for OMP decarboxylation.
| Mutation | Change in Activation Barrier (ΔΔG‡) (kcal/mol) |
| Q215A | 2.2 |
| Y217F | 2.4 |
| R235A | 5.8 |
| Q215A/Y217F/R235A | 11.5 |
Data compiled from studies on ScOMPDC mutants. nih.gov
The consensus from numerous studies is that OMPDC's catalytic prowess stems primarily from its ability to stabilize the high-energy transition state of the decarboxylation reaction. nih.govacs.orgresearchgate.net The enzyme achieves this through several mechanisms:
Conformational Change: Upon substrate binding, OMPDC undergoes a significant conformational change, moving from a flexible, open state to a rigid, closed state. nih.govacs.orgacs.orgtunonlab.com This change sequesters the substrate in a solvent-excluded active site, creating a specialized environment for catalysis. nih.govacs.org
Stabilization of the Vinyl Carbanion Intermediate: The reaction proceeds through a vinyl carbanion intermediate, which is highly unstable in aqueous solution. acs.orgresearchgate.netacs.org The OMPDC active site provides at least 14 kcal/mol of stabilization to this intermediate through favorable electrostatic and hydrophobic interactions. nih.govnih.gov This stabilization significantly lowers the pKa of the C-6 proton of the bound substrate, facilitating the reaction. nih.govacs.orgresearchgate.netacs.org
Utilization of Binding Energy: The binding energy derived from the interactions between the enzyme and the non-reacting parts of the substrate (the phosphodianion and ribosyl groups) is used to drive the conformational change and stabilize the transition state at the reactive orotate moiety. nih.govnih.govacs.orgacs.org Interactions with the phosphodianion group alone contribute about 12 kcal/mol to the stabilization of the transition state. nih.gov
Role of Specific Amino Acid Residues in OMPDC Catalysis
Interactions with Other Pyrimidine Biosynthesis Enzymes
While the primary focus of research involving 5-methylorotic acid has been on OMPDC, its structural similarity to orotic acid suggests potential interactions with other enzymes in the pyrimidine biosynthesis pathway. smolecule.comvulcanchem.com
Studies have shown that 5-methylorotate can act as an inhibitor of Orotate Phosphoribosyltransferase (OPRTase). jsparasitol.org In one study, 5-methylorotate at a concentration of 1 mM caused a 32% inhibition of OPRTase activity when the natural substrate, orotate, was present at 1 µM. jsparasitol.org This indicates that 5-methylorotate can compete with orotic acid for binding to the active site of OPRTase, an enzyme that catalyzes the step immediately preceding the OMPDC reaction in the de novo pyrimidine synthesis pathway. jsparasitol.orgnih.govcreative-proteomics.com
Further investigation into the interactions of this compound with other enzymes in this pathway, such as dihydroorotase and dihydroorotate (B8406146) dehydrogenase, could provide a more complete understanding of its metabolic role and potential regulatory effects on pyrimidine nucleotide synthesis. creative-proteomics.commdpi.com
Aspartate Transcarbamoylase Regulation
Aspartate transcarbamoylase (ATCase) is a critical allosteric enzyme that catalyzes the initial committed step in the de novo biosynthesis of pyrimidines. rcsb.orgwikipedia.org This pathway is essential for the synthesis of nucleotides required for DNA and RNA. rcsb.org The regulation of ATCase is a classic example of feedback inhibition, where the final product of the pathway, cytidine (B196190) triphosphate (CTP), inhibits the enzyme, while the purine (B94841) nucleotide ATP acts as an activator. wikipedia.org This regulation ensures a balanced production of purine and pyrimidine nucleotides. wikipedia.org ATCase is composed of catalytic and regulatory subunits. The catalytic subunits are responsible for the enzymatic reaction, while the regulatory subunits bind to effector molecules like CTP and ATP, modulating the enzyme's activity. wikipedia.org The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. rcsb.orgwikipedia.org Substrate binding shifts the equilibrium towards the R state, whereas CTP binding favors the T state. wikipedia.org While the direct regulatory effect of this compound on aspartate transcarbamoylase is not extensively detailed in the provided search results, the context of pyrimidine biosynthesis regulation is crucial for understanding where such an interaction might occur.
Dihydroorotate Dehydrogenase (DHODH) Context
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. wikipedia.orgnih.gov It catalyzes the oxidation of dihydroorotate to orotate, a reaction that is essential for the production of uridine monophosphate (UMP). wikipedia.orgnih.gov In humans, DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane. wikipedia.orgresearchgate.net The enzyme utilizes a flavin mononucleotide (FMN) cofactor and ubiquinone to carry out the dehydrogenation of dihydroorotate. wikipedia.org
In a study involving Drosophila melanogaster, it was observed that the oxidation of dihydroorotate resulted in stained bands at the alcohol dehydrogenase (ADH) site. zenodo.org This activity could be inhibited by orotate but not by this compound, suggesting that this compound does not significantly inhibit this particular enzymatic reaction under the tested conditions. zenodo.org This finding highlights a specificity in the interaction of orotate and its analogs with the enzymes involved in this pathway.
Orotate Phosphoribosyltransferase (OPRTase) and its Role in UMP Production
Orotate phosphoribosyltransferase (OPRTase) is a key enzyme in the pyrimidine biosynthesis pathway that catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). mdpi.comwikipedia.org OMP is then subsequently decarboxylated to form uridine 5'-monophosphate (UMP). mdpi.comontosight.ai In mammals, OPRTase is part of a bifunctional enzyme called UMP synthase (UMPS), which also contains the orotidine-5'-phosphate decarboxylase (ODC) activity. mdpi.comwikipedia.orgontosight.ai
The reaction catalyzed by OPRTase is a crucial step in the de novo synthesis of pyrimidine nucleotides. ontosight.ai The process involves the transfer of a phosphoribosyl group from PRPP to orotate. ontosight.ai This reaction is vital for producing the building blocks for DNA and RNA synthesis. ontosight.ai Deficiencies in UMPS activity can lead to a condition known as orotic aciduria, which is characterized by the buildup of orotic acid. wikipedia.org The role of this compound in directly interacting with OPRTase is not explicitly detailed in the provided results, but as an analog of orotic acid, its potential to act as a substrate or inhibitor is an area of interest.
Broader Enzymatic Substrate and Inhibitor Studies
Beyond the core pyrimidine biosynthesis pathway, this compound has been examined in the context of other enzymatic systems and receptor interactions, revealing a broader spectrum of biological influence.
Influence on Receptor-Ligand Interactions
Receptor-ligand interactions are fundamental to many biological processes, including signal transduction, metabolism, and neurotransmission. bruker.com These interactions involve the binding of a ligand to a specific receptor protein, which then initiates a cellular response. bruker.comkhanacademy.org The affinity of a ligand for its receptor determines the strength and duration of the signal. bruker.com
While direct studies detailing the specific influence of this compound on a wide range of receptor-ligand interactions are not extensively covered in the provided results, the principles of such interactions are well-established. For instance, studies on the 5-HT3 receptor show how ligands like varenicline (B1221332) interact with specific residues in the binding pocket, leading to conformational changes and downstream signaling. rcsb.org The potential for this compound to interact with various receptors would depend on its structural similarity to endogenous ligands and the chemical environment of the receptor's binding site.
Impact on Specific Enzyme Activities (e.g., Alcohol Dehydrogenase Allozymes)
Research on Drosophila melanogaster has provided insights into the interaction of this compound with alcohol dehydrogenase (ADH) allozymes. zenodo.org ADH in Drosophila is a well-studied enzyme with different allelic forms (allozymes), such as ADH-S and ADH-F, which exhibit different biochemical properties. nih.govnih.gov
A study demonstrated that purified ADH allozymes can catalyze the oxidation of substrates from flavoproteins, such as dihydroorotate. zenodo.org Interestingly, the staining for dihydroorotate oxidation at the ADH site was not inhibited by this compound, whereas it was inhibited by orotate. zenodo.org This suggests that the methyl group at the 5th position of the orotic acid structure prevents its inhibitory action on this specific ADH-catalyzed reaction.
| Enzyme/Allozyme | Substrate | Inhibitor | Effect of this compound |
| Alcohol Dehydrogenase (Drosophila) | Dihydroorotate | Orotate | No inhibition observed zenodo.org |
Genetic and Molecular Biological Implications
Gene Expression Regulation in Pyrimidine (B1678525) Biosynthesis
The regulation of the de novo pyrimidine biosynthesis pathway is a tightly controlled process, primarily managed through feedback inhibition by nucleotide end-products to ensure cellular pools of pyrimidines are maintained at optimal levels. While orotic acid is a central intermediate in this pathway, direct evidence detailing the specific role of its derivative, 5-Methylorotic acid, in regulating the expression of pyrimidine biosynthetic genes is not extensively documented in contemporary research.
The pathway's regulation typically involves the allosteric inhibition of key enzymes by pyrimidine nucleotides like UTP and CTP. In many organisms, the initial enzymes of the pathway are highly regulated. For instance, Carbamoyl-phosphate synthetase and Aspartate transcarbamoylase are often subject to feedback inhibition. The introduction of orotic acid itself into a growth medium can, in some bacterial species, lead to the repression of several enzymes in the pathway, including orotate (B1227488) phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase. However, the specific inductive or repressive effect of this compound on the genes encoding these enzymes remains an area requiring further investigation.
Table 1: Key Enzymes in De Novo Pyrimidine Biosynthesis and Their General Regulation
| Enzyme | Gene (Yeast) | Function | Known Regulators |
|---|---|---|---|
| Carbamoyl-phosphate synthetase | CPA1/CPA2 | Catalyzes the first step of the pathway. | Feedback inhibition by UTP. |
| Aspartate transcarbamoylase | URA2 | Combines carbamoyl (B1232498) phosphate (B84403) and aspartate. | Feedback inhibition by UTP. |
| Dihydroorotase | URA4 | Catalyzes ring closure to form dihydroorotate (B8406146). | Generally regulated by substrate availability. |
| Dihydroorotate dehydrogenase | URA1 | Oxidizes dihydroorotate to orotic acid. | Regulated by cellular redox state and substrate. |
| Orotate phosphoribosyltransferase | URA5 | Converts orotic acid to orotidine-5'-monophosphate (OMP). | Repressed by pyrimidine excess in some species. |
Chemical Mutagenesis and Resistance Studies (e.g., 5-Fluoroorotic Acid Resistance)
The study of chemical mutagenesis often employs pyrimidine analogues to select for specific genetic mutations. A prominent example is 5-Fluoroorotic acid (5-FOA), which is used extensively in yeast genetics for counter-selection. zymoresearch.com 5-FOA itself is not toxic but is converted by enzymes of the pyrimidine biosynthesis pathway into the toxic compound 5-fluorouracil (B62378). zymoresearch.comontosight.ai Yeast cells with a functional URA3 gene, which encodes orotidine-5'-phosphate decarboxylase, will metabolize 5-FOA and perish. zymoresearch.comusbio.net Consequently, only cells that have acquired a loss-of-function mutation in the URA3 gene can survive on a medium containing 5-FOA, making it a powerful tool for selecting mutants. ontosight.aiusbio.net Recent studies have also identified mutations in the URA6 gene (uracil phosphoribosyltransferase) as an alternative mechanism for conferring 5-FOA resistance while allowing cells to remain uracil (B121893) prototrophs. researchgate.net
In contrast, the role of this compound in mutagenesis and resistance is less clear and appears fundamentally different. Research into its photochemical properties has shown that this compound is resistant to radiation when in a liquid medium. researchgate.net This suggests a higher stability compared to other analogues under certain conditions. However, when frozen, it readily forms dimers. researchgate.netresearchgate.net While this photochemical reactivity represents a chemical alteration, its application as a mutagenic agent or in resistance selection schemes analogous to 5-FOA is not established.
Table 2: Mechanism of 5-Fluoroorotic Acid (5-FOA) Resistance in Saccharomyces cerevisiae
| Gene | Encoded Enzyme | Role in 5-FOA Toxicity | Consequence of Mutation | Phenotype of Mutant |
|---|---|---|---|---|
| URA3 | Orotidine-5'-phosphate decarboxylase | Converts 5-fluoroorotidine monophosphate to the toxic 5-fluorouridine (B13573) monophosphate. | Inability to produce the toxic metabolite. | 5-FOA Resistant, Uracil Auxotroph (Ura⁻) zymoresearch.comontosight.ai |
Influence on Nucleic Acid Synthesis and Integrity
The structural similarity of this compound to orotic acid suggests it could potentially be processed by cellular machinery and influence the synthesis of nucleic acids. Historical studies using radiolabeled compounds provided early evidence of this. A 1957 report indicated that C¹⁴-labeled this compound could be incorporated into the DNA of regenerating rat liver. archive.org
The incorporation of modified nucleotides is a critical area of study, as it can significantly impact the structure and function of DNA and RNA. For example, the incorporation of the analogue 5-bromouracil (B15302) in place of thymine (B56734) was found to increase the sensitivity of bacteria to UV radiation, demonstrating how a modified base can compromise nucleic acid integrity. researchgate.net If this compound or a metabolite thereof is incorporated into DNA, it would introduce a methyl group at a non-canonical position, which could alter DNA-protein interactions, affect replication fidelity, or change the local DNA structure. However, detailed modern studies on the extent of its incorporation and the precise functional consequences for nucleic acid integrity are limited.
Genomic Stability and Modified Nucleotides
Genomic stability relies on the accurate replication and repair of DNA, free from unmodified bases that could disrupt its function. Modified nucleotides can arise from both endogenous and exogenous sources and pose a threat to this stability. The chemical properties of this compound have been examined in the context of its response to radiation. Studies have found that it is "radiation resistant" when in a liquid solution. researchgate.netresearchgate.net This stability could be interpreted as a property that prevents it from forming damaging lesions under these specific conditions.
Conversely, under other conditions, such as when frozen, this compound readily undergoes photodimerization. researchgate.netresearchgate.net The formation of pyrimidine dimers, such as thymine dimers caused by UV light, is a well-known form of DNA damage that distorts the DNA helix, stalls replication and transcription, and can be mutagenic if not properly repaired. The ability of this compound to form dimers under certain physical states suggests a potential mechanism by which it could contribute to genomic instability if it were present in DNA. The subsequent photodissociation of this dimer in a liquid medium is reportedly unaffected by oxygen. researchgate.netresearchgate.net
Table 3: Summary of Photochemical Properties of Orotic Acid Derivatives
| Compound | Condition | Photochemical Behavior | Reference |
|---|---|---|---|
| This compound | Liquid Medium | Radiation resistant. | researchgate.net |
| This compound | Frozen Medium | Readily dimerizes. | researchgate.netresearchgate.net |
| Orotic acid | Liquid Medium | Dimerizes; inhibited by oxygen. | researchgate.net |
| Orotic acid methyl ester | Liquid Medium | Dimerizes; shows an oxygen effect. | researchgate.netresearchgate.net |
Derivatives and Analogs of 5 Methylorotic Acid
Synthesis and Structural Modification Strategies
The synthesis of derivatives based on the 5-substituted uracil (B121893) scaffold, to which 5-methylorotic acid belongs, employs a variety of chemical strategies. These modifications are crucial for developing compounds with tailored biological activities.
A primary method for creating these derivatives is through electrophilic substitution reactions. acs.org For instance, a series of C-5-substituted diazenyl derivatives of uracil has been synthesized using a classical diazotization reaction of aromatic amines, followed by linking the resulting diazonium salts to the C-5 position of the uracil ring. acs.org
Another significant strategy involves the modification of substituents at the C-5 position. The synthesis of 5-alkoxymethyluracil analogues is a well-explored area. beilstein-journals.org This can involve creating acyloxy derivatives by substituting the pyrimidine (B1678525) ring with an acyloxy moiety. beilstein-journals.org For example, 1-(tetrahydrofuran-2-yl) pyrimidine analogues have been synthesized to avoid complications related to protecting hydroxyl groups during the acylation process. beilstein-journals.org
The synthesis of this compound itself can be achieved from its corresponding uracil derivative. The process for creating 1-methylorotic acid involves treating 1-methyluracil (B15584) with bromine to generate a 5-bromo derivative, which is then reacted with potassium cyanide to produce a 6-cyano derivative. The final step involves heating this intermediate to yield the 1-alkylorotic acid. nih.gov
These synthetic approaches allow for the creation of a diverse library of compounds for biological screening.
Table 1: Synthesis Strategies for 5-Substituted Uracil Derivatives
| Strategy | Description | Example Product | Reference |
|---|---|---|---|
| Diazotization | A classical diazotization reaction of aromatic amines generates diazonium salts, which are then coupled to the C-5 position of the uracil ring. | C-5-substituted diazenyl derivatives of uracil | acs.org |
| Alkoxymethylation | Introduction of alkoxymethyl groups at the C-5 position of the uracil ring. | 5-alkoxymethyluracil analogues | beilstein-journals.org |
| Acylation | Substitution at the C-5 position with an acyloxy moiety to create acyloxy derivatives. | 5-(1-acyloxyethyl)-1-(tetrahydrofuran-2-yl)uracils | beilstein-journals.org |
| From Uracil Base | Conversion of a 1-alkyluracil to the corresponding orotic acid via bromination and cyanation followed by hydrolysis. | 1-Methylorotic acid | nih.gov |
Structure-Activity Relationships (SAR) of Modified Compounds
The relationship between the chemical structure of a compound and its biological activity (SAR) is a cornerstone of drug design. For derivatives of this compound and related 5-substituted uracils, SAR studies have provided critical insights into the features required for specific biological effects.
A classic example of SAR is seen in geometric isomers. For instance, the E-isomer of 5-(2-Bromovinyl)-2'-deoxyuridine is a highly potent and specific antiviral agent, whereas the corresponding Z-isomer is essentially biologically inert. nih.gov This demonstrates that the spatial arrangement of atoms is critical for biological function.
Systematic studies on triazolo-pyrimidine derivatives have shown that substitutions on the pyrimidine scaffold directly influence inhibitory activity against specific enzymes. nih.gov These studies led to the discovery of a compound, S35, with potent and selective inhibitory activity against Werner Syndrome Helicase (WRN), a target in certain cancers. nih.gov The success of this derivative was attributed to optimized interactions within the enzyme's active site. nih.gov
Similarly, research into 5-methylisatin (B515603) derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2) has highlighted the importance of specific substitutions. mdpi.com Modifications at certain positions on the aromatic ring were found to improve binding affinity, which was stabilized by key interactions such as hydrogen bonds with amino acid residues like GLU81 and LEU83 in the active site. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Examples
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Bromovinyl Deoxyuridines | Change from E-isomer to Z-isomer | Loss of antiviral activity | nih.gov |
| Triazolo-pyrimidines | Systematic substitution on the pyrimidine scaffold | Altered inhibitory activity against WRN helicase | nih.gov |
| 5-Methylisatin Derivatives | Substitutions at R2 and R3 positions | Improved binding affinity to CDK2 active site | mdpi.com |
| Aminoglycoside Antibiotics | Modifications at the 5"-position | Unpredictable impact on activity and target selectivity | nih.gov |
Biological Activity Spectrum of 5-Substituted Uracil Derivatives
Derivatives of 5-substituted uracils, the class to which this compound belongs, exhibit a remarkably broad spectrum of biological activities. This versatility has made them a focus of research for treating a wide range of diseases.
Many pyrimidine nucleoside analogues are used extensively as antiviral agents. mdpi.comnih.gov It has been demonstrated that 5-substituted uracil derivatives can inhibit a variety of viruses, including human immunodeficiency virus (HIV-1) and DNA viruses from the herpes family, through several different mechanisms. mdpi.comnih.gov Prominent examples include 2′-deoxy-5-iodocytidine and 5-bromovinyl-2′-deoxyuridine, which are classical inhibitors of herpes viruses. mdpi.com The E-isomer of 5-(2-Bromovinyl)-2'-deoxyuridine is particularly noted for its potent and specific activity against certain herpes viruses. nih.gov
The biological activity of these compounds extends beyond antiviral effects. Certain 5-substituted uracil derivatives have shown the ability to inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com Furthermore, a series of C-5-substituted diazenyl derivatives of uracil displayed potent and selective antileishmanial activity, targeting the UMP biosynthesis pathway in the parasite. acs.org Other studies have evaluated 5-alkoxymethyluracil analogues for their cytotoxic and general antibacterial properties. beilstein-journals.org
Table 3: Biological Activities of 5-Substituted Uracil Derivatives
| Derivative Class | Biological Activity | Target Organism/Disease | Reference |
|---|---|---|---|
| Pyrimidine Nucleoside Analogues | Antiviral | HIV-1, Herpes family viruses | mdpi.com, nih.gov |
| 5-Bromovinyl-2′-deoxyuridine (E-isomer) | Antiviral | Herpes viruses | nih.gov |
| 5-Arylamino-uracils | Antitubercular | Mycobacterium tuberculosis | mdpi.com |
| C-5-diazenyl Uracils | Antileishmanial | Leishmania donovani | acs.org |
| 5-Alkoxymethyluracils | Antiviral, Cytotoxic, Antibacterial | Various | beilstein-journals.org |
Metal Complexes and Their Biological Properties
The coordination of metal ions to organic ligands like this compound and its derivatives can lead to the formation of metal complexes with unique and often enhanced biological properties. The nature of both the ligand and the metal ion influences the coordination chemistry and the resulting biological activity. researchgate.net
Research has shown that metal complexes of orotic acid derivatives can possess significant therapeutic potential. For example, platinum and palladium complexes of 3-methyl orotic acid have demonstrated good antitumor activity. acs.org The coordination of lanthanum(III) and gallium(III) with 5-aminoorotic acid, a close analog, results in complexes that can suppress superoxide (B77818) radicals by inhibiting the enzyme xanthine (B1682287) oxidase, indicating potential anticancer properties. mdpi.com
The broader field of metal-based therapeutics provides context for the potential of these compounds. Metal complexes are investigated for a wide array of medicinal applications, including as anticancer, antibacterial, and antiviral agents. researchgate.netnih.gov Ruthenium complexes, for instance, have been studied for their ability to bind DNA and have shown activity against Gram-positive bacteria. nih.gov Bismuth is another metal long known for its potent toxicity against bacteria while having low toxicity in humans. nih.gov The formation of these coordination complexes serves as a vital area of research for discovering novel therapeutic agents. researchgate.net
Table 4: Biological Properties of Metal Complexes
| Ligand | Metal Ion(s) | Observed Biological Property | Reference |
|---|---|---|---|
| 3-Methyl orotic acid | Platinum(II), Palladium(II) | Antitumor activity | acs.org |
| 5-Aminoorotic acid | Lanthanum(III), Gallium(III) | Superoxide suppression, Xanthine oxidase inhibition | mdpi.com |
| Polypyridyl ligands | Ruthenium(II) | Antibacterial (Gram-positive), DNA binding | nih.gov |
| General Schiff bases | Various transition metals | Cytostatic, antiviral, antibacterial, anticancer, antifungal | researchgate.net |
Analytical Methodologies for 5 Methylorotic Acid Research
Chromatographic Techniques
Chromatography is a cornerstone in the analysis of 5-Methylorotic acid, allowing for its separation from complex matrices. Different chromatographic methods are utilized depending on the specific analytical goal.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful tool for the analysis of this compound. This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying the compound even at low concentrations. In a method developed for the simultaneous determination of related substances of orotic acid, an HPLC-MS system was utilized. The mass spectrometer allows for the confirmation of the compound's identity based on its mass-to-charge ratio, providing a higher degree of certainty than other detectors.
A study focusing on the determination of nucleobases, including 5-methylorotate, in human plasma and urine utilized a sophisticated column-switching HPLC system coupled with a mass spectrometer. This approach allowed for the effective separation and sensitive detection of the target analytes. The mass transitions monitored for 5-methylorotate were specifically m/z 169 → 125.
Table 1: HPLC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Inertsil ODS-3 (4.6 mm i.d. x 150 mm, 5 µm) |
| Mobile Phase | Methanol (B129727) and 10 mmol/L ammonium (B1175870) acetate (B1210297) solution (pH 4.0) |
| Flow Rate | 0.5 mL/min |
| Detection | ESI-MS in negative ion mode |
| Mass Transition | m/z 169 → 125 |
Reversed-Phase HPLC (RP-HPLC) for Stability and Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for assessing the purity and stability of pharmaceutical compounds, including this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A stability-indicating RP-HPLC method was developed to assess the stability of Orotic Acid. While this study focused on the parent compound, the methodology is directly applicable to its derivatives like this compound. The method was able to separate the active ingredient from its degradation products, demonstrating its utility in stability studies.
Ion Exclusion Chromatography for Organic Acid Separation
Ion exclusion chromatography is a specialized form of HPLC that is particularly effective for separating ionic compounds, such as organic acids, from a sample matrix. This technique utilizes a stationary phase with fixed ionic groups of the same charge as the analyte ions. The separation mechanism is based on the Donnan exclusion effect, where the ionic analytes are repelled from the similarly charged stationary phase and elute earlier, while non-ionic or weakly ionized compounds can penetrate the pores of the stationary phase and are retained longer.
This method has been successfully applied to the separation of orotic acid from other organic acids in biological fluids and food products. A study on the determination of orotic acid in milk and dairy products employed an ion-exclusion chromatographic method, highlighting its effectiveness in complex matrices. The separation was achieved on a cation-exchange resin in the H+ form with a dilute mineral acid as the eluent.
Spectroscopic Detection Methods
Following chromatographic separation, various spectroscopic methods are employed for the detection of this compound.
Direct Ultraviolet (UV) Detection Principles and Limitations
Direct Ultraviolet (UV) detection is a common and straightforward method used in conjunction with HPLC. The principle is based on the absorption of UV light by the analyte at a specific wavelength. This compound, containing a pyrimidine (B1678525) ring, exhibits significant UV absorbance, making it amenable to this detection method. The wavelength of maximum absorbance (λmax) for orotic acid is typically around 280 nm, and its derivatives are expected to have similar UV absorption characteristics.
However, direct UV detection has its limitations. Its selectivity can be low, as other compounds in the sample matrix may also absorb at the same wavelength, leading to potential interferences. This can be particularly problematic when analyzing complex biological samples. Furthermore, the sensitivity of UV detection may not be sufficient for trace-level analysis.
Post-Column Detection Methods (pH Indicator, pH Buffering)
To overcome the limitations of direct UV detection, post-column detection methods can be employed. These techniques involve adding a reagent to the column effluent to produce a colored or fluorescent product that can be detected more selectively and sensitively.
For the analysis of organic acids like this compound, a common post-column method involves the use of a pH indicator. After the acids are separated on the column, a pH indicator solution is mixed with the eluent. The change in pH due to the presence of the acidic analyte causes a color change in the indicator, which is then measured by a spectrophotometer.
Another approach is the use of pH buffering. In this method, the eluent from the ion-exclusion column is mixed with a buffer solution containing a pH indicator. The separated acids cause a decrease in the absorbance of the indicator at a specific wavelength, which is proportional to the acid concentration. A study detailing the separation of organic acids by ion-exclusion chromatography utilized a post-column detection system with bromocresol purple as the pH indicator.
Table 2: Post-Column Detection Parameters
| Parameter | Description |
|---|---|
| Technique | Post-column reaction with a pH indicator |
| Indicator | Bromocresol Purple |
| Detection Wavelength | 590 nm |
| Principle | The acidic analyte causes a change in the color/absorbance of the pH indicator, which is then detected. |
Chemical Derivatization for Enhanced Detection
Chemical derivatization is a key strategy employed to enhance the analytical signal of target molecules, thereby improving the sensitivity and selectivity of detection methods. This is particularly relevant for compounds that may not have strong chromophores or are not easily ionizable, which can limit their detection by common analytical instruments.
For organic acids like this compound, derivatization is often a necessary step, especially for analysis by gas chromatography (GC). dss.go.th GC requires analytes to be volatile and thermally stable, properties that are not inherent to many organic acids. dss.go.th Esterification and acylation are common derivatization procedures used to prepare volatile derivatives of amino acids and, by extension, similar compounds for GC analysis. dss.go.th
One established method for the analysis of organic acids in biological fluids involves the formation of O-(2,3,4,5,6-pentafluorobenzyl)oximes for oxoacids, which can then be analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This approach is effective for a wide range of metabolites in samples such as urine, plasma, and amniotic fluid. nih.gov
In the context of liquid chromatography (LC), derivatization can be used to introduce a fluorescent tag to the molecule, significantly enhancing detection sensitivity. For instance, 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a highly sensitive fluorogenic reagent that reacts with α-keto acids to form fluorescent quinoxaline (B1680401) derivatives. dojindo.com This allows for detection at very low concentrations, often in the femtomole range. dojindo.com Another example is the use of Girard's reagents (GirD, GirT, and GirP), which have been shown to dramatically increase the detection sensitivities of certain modified nucleosides by 52- to 260-fold in liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) analysis. nih.gov While these examples are for related compounds, the principles are applicable to the analysis of this compound.
The choice of derivatization reagent and method depends on the analytical technique being used and the specific functional groups present in the target molecule. For this compound, the carboxylic acid group and the pyrimidine ring structure are the primary sites for chemical modification.
Quantitative Analysis in Biological Samples
The quantitative analysis of this compound in biological samples presents challenges due to the complexity of the matrix and the potentially low concentrations of the analyte. uab.edu Effective sample preparation is a critical first step to remove interfering substances. uab.eduuab.edu Common techniques include liquid-liquid extraction, solid-phase extraction, and protein precipitation. uab.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. wikipedia.org For the analysis of non-volatile compounds like this compound, derivatization is essential. dss.go.th A general method for the quantitative analysis of organic acids in biological fluids involves batch isolation on silicic acid followed by derivatization and subsequent GC-MS analysis. nih.gov This method has been successfully applied to urine, plasma, and amniotic fluid. nih.gov The use of a wide-bore, bonded-phase capillary column allows for the separation and quantification of a broad spectrum of metabolites. nih.gov GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the quantification of a wide range of compounds in complex biological matrices. wikipedia.orgnih.gov These techniques are particularly well-suited for the analysis of polar and thermally labile molecules that are not amenable to GC-MS without derivatization. wikipedia.org
A sensitive LC-MS/MS method has been developed for the simultaneous determination of folic acid and its metabolite, 5-methyltetrahydrofolic acid, in human plasma. nih.gov This method involves sample extraction with methanol containing stabilizing agents and separation on a C18 column with a gradient elution. nih.gov Detection is performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Similar approaches can be adapted for the quantification of this compound. The use of stable isotopically labeled internal standards is preferable to correct for matrix effects and variations in instrument response. uab.edunih.gov
The selection of the appropriate analytical technique depends on various factors, including the required sensitivity, the complexity of the biological sample, and the available instrumentation. Both GC-MS and LC-MS/MS, often in conjunction with chemical derivatization, provide robust and reliable platforms for the quantitative analysis of this compound in biological research.
Table of Analytical Methodologies
| Analytical Technique | Derivatization | Sample Types | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | O-(2,3,4,5,6-pentafluorobenzyl)oxime formation for oxoacids | Urine, Plasma, Amniotic Fluid | Effective for qualitative and quantitative determination of a wide variety of organic acids. nih.gov |
| Gas Chromatography (GC) | Esterification-acylation | Physiological Fluids | Provides high precision and sensitivity for amino acid analysis, a principle applicable to other organic acids. dss.go.th |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) for α-keto acids | Not specified | Achieves high sensitivity, allowing detection at the femtomole level. dojindo.com |
| Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) | Girard's reagents (GirD, GirT, GirP) | Genomic DNA | Significantly increases detection sensitivity (52-260-fold) for certain modified nucleosides. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | None specified, but sample stabilization used | Human Plasma | A sensitive method for the simultaneous determination of related compounds like folic acid and its metabolites. nih.govnih.gov |
Research Models and Experimental Approaches
Microbial Model Systems
The study of 5-methylorotic acid and its analogs in microbial systems has provided valuable insights into metabolic pathways and potential antimicrobial targets. Notably, the malaria parasite, Plasmodium falciparum, has been a significant model for investigating the effects of derivatives of orotic acid.
Plasmodium falciparum is heavily reliant on the de novo synthesis of pyrimidines for its survival, as it cannot utilize external sources of uracil (B121893) or uridine (B1682114). nih.gov However, it can transport and incorporate orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, into its nucleic acids. nih.gov This metabolic dependency makes the pyrimidine pathway an attractive target for antimalarial drug development.
Research has demonstrated that 5-fluoroorotate, a derivative of orotic acid, is a potent and selective inhibitor of P. falciparum growth in vitro. nih.gov It has shown equal efficacy against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. nih.gov The primary target of 5-fluoroorotate in P. falciparum is believed to be thymidylate synthase, a crucial enzyme in DNA synthesis. nih.gov Treatment with 5-fluoroorotate leads to the rapid inactivation of this enzyme. nih.gov While some incorporation of 5-fluoropyrimidine (B1206419) residues into the parasite's RNA has been observed, this occurs at much higher concentrations than those required for growth inhibition, suggesting that the primary mechanism of action is the inhibition of thymidylate synthase. nih.gov
The metabolic pathways of P. falciparum are complex and highly regulated. The parasite's high rate of glycolysis, essential for ATP production and the generation of biosynthetic precursors, can also lead to the formation of toxic byproducts like methylglyoxal (B44143). biorxiv.org The detoxification of methylglyoxal involves the production of D-lactate, which differs from the L-lactate typically produced in animal cells. biorxiv.org This highlights the unique metabolic adaptations of the parasite that could be exploited for therapeutic purposes. Further investigation into the metabolism of compounds like this compound within this unique metabolic context could reveal novel antiparasitic strategies.
Eukaryotic Cell Culture Models
Eukaryotic cell culture models are indispensable tools for investigating the cellular and molecular effects of various compounds, including this compound and its derivatives. These in vitro systems allow for controlled studies on cell proliferation, metabolism, and the mechanisms of drug action.
In the context of antimetabolite research, various human and mouse cell lines have been used to evaluate the cytotoxicity of orotic acid analogs. For instance, the toxicity of 5-fluoroorotic acid was assessed in human cell lines such as HT-1080 (fibrosarcoma), IMR-90 (normal lung fibroblast), HeLa S3 (cervical cancer), and HL-60 (promyelocytic leukemia), as well as the mouse L-1210 (lymphocytic leukemia) cell line. nih.gov These studies revealed that mammalian cells were significantly more tolerant to 5-fluoroorotic acid compared to Plasmodium falciparum. nih.gov This differential sensitivity underscores the potential for selective targeting of pathogens. Furthermore, the partial protection of mammalian cells from 5-fluoroorotate cytotoxicity by the addition of uridine, a salvage pathway precursor, further highlights the differences in pyrimidine metabolism between host and parasite. nih.gov
Cell culture models are also instrumental in elucidating the metabolic pathways of pyrimidine analogs. For example, studies have shown that 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, is metabolized in cells to various compounds, with this compound being identified as one of the breakdown products. smolecule.com This suggests a potential role for this compound in the metabolic fate of fluoropyrimidines.
The general principles of cell culture involve maintaining cells in an artificial environment with controlled conditions such as temperature, pH, and nutrient supply. nih.gov The pH of the culture medium is critical and is typically maintained between 7.2 and 7.4 for most human and mammalian cell lines, although some transformed cell lines may prefer a more acidic environment. nih.gov The composition of the culture medium, including the presence of essential nutrients like folic acid, is crucial for cell growth and function. Folic acid and its derivatives are vital for one-carbon metabolism, which is essential for the synthesis of nucleotides and other key biomolecules.
The use of three-dimensional (3D) cell culture models is becoming increasingly common as they more accurately mimic the in vivo environment compared to traditional two-dimensional (2D) monolayer cultures. mdpi.com These 3D models can exhibit different metabolic and drug-resistance profiles, providing more clinically relevant data. mdpi.com For instance, the uptake of nutrients and the response to drugs like 5-fluorouracil can differ significantly between 2D and 3D cultures. mdpi.com
The table below summarizes the eukaryotic cell lines mentioned in the context of studying orotic acid analogs.
| Cell Line | Organism | Tissue of Origin | Cell Type | Application in Orotic Acid Analog Research |
| HT-1080 | Human | Connective Tissue | Fibrosarcoma | Cytotoxicity testing of 5-fluoroorotic acid nih.gov |
| IMR-90 | Human | Lung | Normal Fibroblast | Cytotoxicity testing of 5-fluoroorotic acid nih.gov |
| HeLa S3 | Human | Cervix | Adenocarcinoma | Cytotoxicity testing of 5-fluoroorotic acid nih.gov |
| HL-60 | Human | Blood | Promyelocytic Leukemia | Cytotoxicity testing of 5-fluoroorotic acid nih.gov |
| L-1210 | Mouse | Blood | Lymphocytic Leukemia | Cytotoxicity testing of 5-fluoroorotic acid nih.gov |
In Vitro Enzyme Kinetic and Mechanistic Studies
In vitro enzyme kinetic studies are fundamental to understanding the interaction of this compound and its analogs with their biological targets. These studies provide quantitative measures of enzyme activity, substrate affinity, and inhibition, which are crucial for drug discovery and understanding metabolic pathways. nih.govnih.gov
The core of enzyme kinetics is often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). teachmephysiology.com Key parameters derived from this model are the maximum reaction velocity (Vmax), which represents the rate when the enzyme is saturated with the substrate, and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.com A lower Km value generally indicates a higher affinity of the enzyme for its substrate. teachmephysiology.com
In the context of this compound and its analogs, a key enzyme of interest is orotate (B1227488) phosphoribosyltransferase (OPRT). OPRT is involved in pyrimidine biosynthesis and has been shown to metabolize orotic acid to uridylate. smolecule.com Studies have indicated that this compound is a metabolite formed during this conversion, suggesting it is a substrate or an intermediate in this enzymatic reaction. smolecule.com
Furthermore, the study of orotic acid analogs as inhibitors of enzymes in the pyrimidine pathway is a significant area of research. For example, 5-fluoroorotic acid has been shown to be a potent inhibitor of Plasmodium falciparum growth, with its activity linked to the inhibition of thymidylate synthase. nih.gov In vitro studies have demonstrated that treatment of the parasite with 5-fluoroorotate leads to a rapid loss of thymidylate synthase activity. nih.gov
The determination of kinetic parameters such as the inhibition constant (Ki) is essential for characterizing the potency of an inhibitor. Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished through kinetic analysis. This information is vital for understanding the mechanism of action of potential drugs.
The table below provides a conceptual overview of the key kinetic parameters and their significance in the study of enzymes that may interact with this compound.
| Kinetic Parameter | Symbol | Definition | Significance |
| Maximum Velocity | Vmax | The maximum rate of an enzyme-catalyzed reaction at saturating substrate concentrations. teachmephysiology.com | Indicates the catalytic efficiency of the enzyme. teachmephysiology.com |
| Michaelis Constant | Km | The substrate concentration at which the reaction velocity is half of Vmax. teachmephysiology.com | Represents the affinity of the enzyme for its substrate; a lower Km indicates higher affinity. teachmephysiology.com |
| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the intrinsic catalytic activity of the enzyme. |
| Catalytic Efficiency | kcat/Km | A measure of how efficiently an enzyme converts a substrate into a product. | Allows for the comparison of an enzyme's preference for different substrates. |
| Inhibition Constant | Ki | The dissociation constant for the enzyme-inhibitor complex. | A measure of the potency of an inhibitor; a lower Ki indicates a more potent inhibitor. |
Computational Chemistry and Molecular Dynamics Simulations in Catalysis Elucidation
Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools for elucidating the mechanisms of enzyme catalysis at an atomic level. mdpi.comuu.nl These approaches complement experimental studies by providing detailed insights into the dynamic behavior of molecules, transition states, and the interactions between enzymes and their substrates or inhibitors. researchgate.net
For compounds like this compound, computational methods can be used to model its interaction with target enzymes. For example, density functional theory (DFT) calculations can be employed to study the electronic structure and energetics of reactions, such as the decarboxylation of orotic acid analogs. researchgate.net Such calculations have been used to investigate the mechanism of orotidine (B106555) 5'-monophosphate decarboxylase, suggesting that mechanisms involving proton transfer are energetically more favorable than direct decarboxylation. researchgate.net These computational models can help in understanding how a methyl group at the 5-position of the orotic acid ring might influence the reaction mechanism and energetics.
Molecular dynamics simulations allow for the study of the time-dependent behavior of biomolecular systems. researchgate.netlabxing.com By simulating the movement of atoms over time, MD can reveal conformational changes in an enzyme upon substrate binding, the pathway of a ligand into an active site, and the network of interactions that stabilize the enzyme-substrate complex. nih.gov This information is invaluable for understanding the basis of enzyme specificity and for the rational design of new inhibitors. uu.nl
In the context of drug discovery, MD simulations can be used to predict the binding affinity of a ligand to its target and to understand the structural basis for its activity. researchgate.net For instance, simulations of a drug candidate bound to its target enzyme can help to identify key amino acid residues involved in the interaction, which can then be targeted for modification to improve the drug's potency or selectivity.
The general workflow for using computational methods to study enzyme catalysis often involves the following steps:
Model Building: Creating a 3D model of the enzyme-substrate or enzyme-inhibitor complex, often based on an experimentally determined structure (e.g., from X-ray crystallography).
Quantum Mechanics (QM) Calculations: Using methods like DFT to study the electronic details of the chemical reaction in the active site. This is often done on a smaller, representative model of the active site.
Molecular Mechanics (MM) Force Fields: Employing classical force fields to describe the potential energy of the entire system, allowing for longer timescale simulations.
Hybrid QM/MM Methods: Combining the accuracy of QM for the reactive region with the efficiency of MM for the surrounding protein and solvent, enabling the study of enzymatic reactions in their full environment.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the system over time to explore conformational changes and ligand binding pathways. labxing.com
These computational approaches provide a powerful framework for investigating the catalytic mechanisms involving this compound and for guiding the design of novel therapeutic agents.
Application in Antimetabolite Research
Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways, often by inhibiting enzymes or by being incorporated into macromolecules like DNA and RNA. wikipedia.org This interference can lead to cytotoxic effects, making antimetabolites a cornerstone of cancer chemotherapy and antimicrobial drug development. wikipedia.org
This compound and its analogs fit within the framework of antimetabolite research, particularly as they are derivatives of orotic acid, a key intermediate in pyrimidine biosynthesis. The pyrimidine pathway is essential for the synthesis of nucleotides required for DNA and RNA production, and thus is a prime target for antimetabolites. wikipedia.org
A prominent example is 5-fluorouracil (5-FU), a widely used anticancer drug that acts as a pyrimidine analog. wikipedia.org Its mechanism of action involves the inhibition of thymidylate synthase, leading to a depletion of thymidine (B127349) and subsequent cell death. Interestingly, this compound has been identified as a metabolite in the breakdown of 5-FU, suggesting its involvement in the metabolic cascade of this important antimetabolite. smolecule.com
The selective toxicity of antimetabolites is often based on differences in metabolism between target cells (e.g., cancer cells or pathogens) and normal host cells. For instance, the potent and selective activity of 5-fluoroorotate against Plasmodium falciparum is attributed to the parasite's complete dependence on de novo pyrimidine synthesis, whereas mammalian cells can utilize salvage pathways. nih.gov
The table below lists some examples of antimetabolites and their general mechanisms of action.
| Antimetabolite | Structural Analog of | General Mechanism of Action |
| 5-Fluorouracil (5-FU) | Uracil | Inhibition of thymidylate synthase, incorporation into RNA and DNA. wikipedia.org |
| Methotrexate | Folic Acid | Inhibition of dihydrofolate reductase, blocking the synthesis of tetrahydrofolate. wikipedia.org |
| 6-Mercaptopurine (6-MP) | Hypoxanthine/Guanine | Inhibition of purine (B94841) nucleotide synthesis and incorporation into DNA and RNA. wikipedia.org |
| 5-Fluoroorotic acid | Orotic Acid | Inhibition of thymidylate synthase in Plasmodium falciparum. nih.gov |
The study of this compound within the context of antimetabolite research holds promise for the development of new therapeutic agents that can selectively target metabolic pathways in cancer cells or pathogenic organisms.
Therapeutic Perspectives and Future Research Directions
Pyrimidine (B1678525) Metabolism as a Therapeutic Target in Disease
The synthesis of pyrimidines is a fundamental process for all living organisms, as these molecules are essential building blocks for DNA and RNA. nih.govcreative-proteomics.com Cells can produce pyrimidines through two main routes: the de novo synthesis pathway, which builds them from simple precursors like amino acids, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. nih.govnumberanalytics.commdpi.com Many rapidly dividing cells, including cancer cells and certain parasites, are highly dependent on the de novo pathway to meet their increased demand for nucleic acids. nih.govmdpi.comnih.gov This dependency makes the pyrimidine synthesis pathway a prime target for therapeutic intervention. nih.govnih.gov
Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to fuel survival and rapid growth. nih.govcancerbiomed.org A key aspect of this reprogramming is the upregulation of the de novo pyrimidine synthesis pathway to provide the necessary nucleotides for DNA replication and RNA synthesis. nih.govcancerbiomed.orgnumberanalytics.com This heightened reliance creates a vulnerability that can be exploited for cancer therapy. mdpi.comcancerbiomed.org
Numerous studies have shown that cancers driven by specific oncogenes, such as KRAS, or with deficiencies in tumor suppressors like PTEN and p53, exhibit an increased flux in pyrimidine synthesis. nih.govfrontiersin.org This makes the pathway a synthetic lethal target in these specific cancers. nih.govfrontiersin.org Consequently, several chemotherapy drugs have been developed to inhibit key enzymes in this pathway. creative-proteomics.comnumberanalytics.com
Key Enzymatic Targets in Cancer Therapy:
Dihydroorotate (B8406146) Dehydrogenase (DHODH): This mitochondrial enzyme is a critical pacemaker for cell growth and is considered a promising therapeutic target for slowing cancer progression. nih.govresearchgate.net
Carbamoyl-Phosphate Synthetase/Aspartate Transcarbamylase/Dihydroorotase (CAD): This trifunctional enzyme initiates the pathway, and its inhibition can deplete the pyrimidine pools necessary for tumor growth. cancerbiomed.orgmdpi.com
Thymidylate Synthase (TS): Targeted by the widely used drug 5-Fluorouracil (B62378) (5-FU), TS is crucial for producing deoxythymidine monophosphate (dTMP), a necessary component of DNA. creative-proteomics.commdpi.com Limited research has noted that 5-Methylorotic acid is a metabolite formed during the cellular breakdown of 5-FU. smolecule.com
The goal of these targeted therapies is to disrupt nucleotide synthesis, thereby inhibiting cancer cell proliferation and promoting cell death. mdpi.comcancerbiomed.org
Many parasitic organisms, including the malaria parasite Plasmodium falciparum and various trypanosomatids, are incapable of salvaging pyrimidines from their hosts and rely exclusively on the de novo synthesis pathway. mdpi.comresearchgate.netnih.govresearchgate.net This metabolic distinction between the parasite and its human host presents an ideal opportunity for developing selective anti-parasitic drugs. nih.govresearchgate.net Inhibiting this pathway can lead to pyrimidine starvation and parasite death. researchgate.net
Research has identified several enzymes in the parasite's pyrimidine pathway as valuable drug targets. researchgate.netresearchgate.net These include dihydroorotase (DHOase) and dihydroorotate dehydrogenase (DHODH). mdpi.comnih.gov Studies have shown that orotate (B1227488) analogs, particularly those with substitutions at the 5-position, can effectively inhibit these enzymes. nih.gov
A study on enzymes purified from the malaria parasite Plasmodium berghei demonstrated that this compound acts as a competitive inhibitor of dihydroorotase. nih.gov This finding highlights its potential as a scaffold for developing new antimalarial agents. The antimalarial activity of another analog, 5-fluoroorotate, has been demonstrated both in vitro against P. falciparum and in vivo in mice infected with P. yoelii. nih.govnih.gov
| Inhibitor | Inhibition Constant (Ki) in µM | Inhibition Type |
|---|---|---|
| 5-Fluoroorotate | 65 | Competitive |
| 5-Amino orotate | 142 | Competitive |
| This compound | 166 | Competitive |
| Orotate | 860 | Competitive |
| 5-Bromo orotate | 2200 | Competitive |
| 5-Iodo orotate | >3500 | Competitive |
Data sourced from a 1992 study on antimalarial activity of orotate analogs. nih.gov
Cancer Therapy and Metabolic Reprogramming
Enzyme Inhibition Strategies and Their Biological Implications
Targeting enzymes within the pyrimidine pathway requires a deep understanding of inhibition mechanisms and the ability to design molecules that can selectively modulate enzyme activity.
The development of effective therapeutic agents often hinges on selectivity—the ability of a drug to inhibit the target enzyme in the pathogen or cancer cell without significantly affecting the corresponding enzyme in the host. mdpi.com Structural differences between human and parasitic enzymes, for instance, provide opportunities for the rational design of highly selective inhibitors. mdpi.com
Researchers have developed specific and potent inhibitors for various enzymes in pyrimidine metabolism. For example, benzylacyclouridines were created as potent competitive inhibitors of uridine (B1682114) phosphorylase, with no activity against other related enzymes like thymidine (B127349) phosphorylase. researchgate.net This selectivity allows them to enhance the therapeutic effect of other drugs by preventing the breakdown of active compounds. researchgate.net The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as selective inhibitors for specific kinase isoforms further illustrates the progress in designing highly targeted enzyme modulators. mdpi.com
Enzyme inhibitors can function through several mechanisms, and understanding these is crucial for drug development. The primary types of inhibition are reversible (competitive and non-competitive) and irreversible (mechanism-based). longdom.orglibretexts.org
Competitive Inhibition: The inhibitor molecule resembles the enzyme's natural substrate and competes for binding at the active site. longdom.orglibretexts.org The inhibitory effect can be overcome by increasing the concentration of the substrate. longdom.orglibretexts.org The action of this compound on the parasitic enzyme dihydroorotase is an example of competitive inhibition. nih.gov
Non-competitive Inhibition: The inhibitor binds to a different site on the enzyme, known as an allosteric site. longdom.org This binding changes the enzyme's shape, reducing its efficiency or preventing it from binding to its substrate. longdom.org
Mechanism-Based Inhibition: This form of irreversible inhibition occurs when an enzyme converts a substrate analog into a reactive metabolite. nih.govsavemyexams.com This metabolite then forms a stable, often covalent, bond with the enzyme's active site, leading to a long-lasting loss of enzyme activity. nih.govsavemyexams.com
| Inhibition Type | Mechanism of Action | Effect on Enzyme Kinetics |
|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | Vmax remains unchanged; Km increases. libretexts.org |
| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. longdom.org | Vmax is lowered; Km is unchanged. savemyexams.com |
| Mechanism-Based (Irreversible) | Enzyme activates a substrate analog, which then permanently inactivates the enzyme. nih.gov | Vmax is permanently reduced. nih.gov |
Development of Selective Enzyme Modulators
Advanced Nucleic Acid Research and Modified Nucleotides
The study of modified pyrimidines and purines, like this compound, is central to the field of advanced nucleic acid research. smolecule.comnih.gov Nucleic acids themselves have become versatile therapeutic agents, but natural DNA and RNA are often unstable in the body. nih.gov Chemical modifications are introduced to create synthetic oligonucleotides—short sequences of nucleic acids—with improved properties such as enhanced stability, better binding affinity, and increased resistance to degradation by cellular enzymes. nih.govmdpi.commdpi.com
These modified nucleotides are critical for developing innovative therapies, including:
Antisense Oligonucleotides (ASOs): These are designed to bind to specific messenger RNA (mRNA) sequences, either blocking the production of a disease-causing protein or flagging the mRNA for destruction. nih.gov
Small Interfering RNAs (siRNAs): These molecules utilize the body's natural RNA interference (RNAi) pathway to silence the expression of specific genes. mdpi.com
Modifications can involve altering the phosphodiester backbone, the sugar moiety (e.g., 2'-O-methyl), or the nucleobases themselves. nih.govmdpi.com Beyond therapeutics, modified nucleotides are indispensable tools for biological research. nih.govmdpi.com They are used to create probes to study gene expression, analyze protein-DNA interactions, and explore the mechanisms of DNA damage and repair. nih.gov The ability to synthesize and incorporate modified building blocks into nucleic acids continues to drive innovation in both molecular biology and medicine. mdpi.commdpi.com
Emerging Methodologies in Biochemical Investigation
The investigation of specific metabolites like this compound, an intermediate in pyrimidine metabolism, requires sophisticated analytical techniques that can provide both qualitative and quantitative data within complex biological systems. Emerging methodologies are moving beyond simple quantification to offer dynamic and systems-level insights into the metabolic pathways where such compounds are active. These advanced approaches are crucial for understanding the nuanced roles of specific biomolecules in health and disease.
Advanced Chromatographic and Spectrometric Techniques
Modern biochemical investigation heavily relies on the coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS). nih.gov For compounds like this compound, techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable. frontiersin.org The development of ultra-high-performance liquid chromatography (UHPLC) allows for superior separation and resolution of metabolites from complex biological samples. nih.gov When paired with high-resolution mass spectrometers, like quadrupole-orbitrap instruments, it enables precise mass measurements, facilitating the confident identification and quantification of metabolites even at low concentrations. frontiersin.org
Metabolomics, the large-scale study of small molecules, utilizes these technologies in two primary ways:
Untargeted Metabolomics : This approach aims to capture a comprehensive profile of all measurable metabolites in a sample to identify global metabolic changes. nih.gov It is particularly useful for hypothesis generation, as it can reveal unexpected alterations in pathways like pyrimidine metabolism in response to a stimulus or disease state. asm.orgbiorxiv.org
Targeted Metabolomics : This method focuses on the precise quantification of a specific, predefined set of metabolites. nih.gov For instance, a targeted assay could be developed to measure the exact concentrations of this compound and its metabolic neighbors, such as orotic acid and uridine monophosphate (UMP), to assess the activity of specific enzymes in the pyrimidine pathway. embopress.org
Stable Isotope Tracing
While metabolomics provides a static snapshot of metabolite levels, stable isotope tracing offers a dynamic view of metabolic fluxes. bitesizebio.comspringernature.com This powerful technique involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system. bitesizebio.comspringernature.com By tracking the incorporation of this label into downstream metabolites over time using mass spectrometry, researchers can map active metabolic pathways and determine their relative rates. springernature.comnih.gov
For example, by supplying cells with ¹³C-labeled aspartic acid, a precursor in pyrimidine biosynthesis, investigators could trace the flow of the carbon atoms through the pathway to orotic acid and subsequently to this compound. This provides direct evidence of the compound's synthesis and turnover, offering insights that are not achievable with static concentration measurements alone. bitesizebio.comnih.gov This methodology is critical for understanding how metabolic pathways adapt under different physiological or pathological conditions. springernature.com
Computational Modeling and Multi-Omics Integration
The complexity of metabolic networks necessitates the use of computational approaches to interpret experimental data fully. nimml.orgnih.gov
Kinetic Modeling : Computational models can be built to simulate the dynamic behavior of metabolic pathways. nimml.orgplos.org These models incorporate enzyme kinetic parameters and metabolite concentrations to predict how the flux through a pathway might change in response to genetic mutations or external perturbations. plos.orgnih.gov
Multi-Omics Integration : A key emerging trend is the integration of metabolomics data with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression). biorxiv.org By combining RNA-seq data with metabolomic profiles, researchers can correlate changes in the expression of genes encoding metabolic enzymes with observed changes in metabolite concentrations. frontiersin.orgbiorxiv.org This integrated approach provides a more holistic understanding of metabolic regulation, linking cellular goals reflected in gene expression to the actual metabolic phenotype. biorxiv.org For instance, an observed increase in this compound could be linked to the upregulation of a specific biosynthetic enzyme and the downregulation of a catabolic one, providing a comprehensive mechanistic insight.
These emerging methodologies, from high-resolution mass spectrometry to dynamic isotope tracing and integrative computational modeling, are transforming the biochemical investigation of compounds like this compound. They allow researchers to move from simple identification to a deep, systems-level understanding of metabolic function and regulation.
Q & A
Basic: What are the standard analytical techniques for characterizing 5-Methylorotic acid purity and structural integrity in synthetic chemistry research?
To confirm purity and structure, researchers should employ a combination of:
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for quantifying purity .
- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and structural isomers. Mass spectrometry (MS) validates molecular weight .
- Elemental analysis : Combustion analysis for C, H, N, and O content ensures stoichiometric accuracy .
Note: Reproducibility requires calibration against certified reference materials and triplicate measurements .
Basic: How should researchers design experiments to study this compound’s metabolic pathways in vitro?
Key methodological considerations:
- Isotopic labeling : Use ¹⁴C-labeled this compound to trace metabolic intermediates via liquid scintillation counting .
- Cell culture models : Primary hepatocytes or HEK293 cells transfected with relevant enzymes (e.g., dihydroorotate dehydrogenase) are preferred for pathway elucidation .
- Control groups : Include negative controls (e.g., enzyme inhibitors like leflunomide) and blank matrices to rule out non-specific degradation .
Data interpretation: Normalize results to protein content or cell count to mitigate variability .
Advanced: How can contradictions in reported pharmacological effects of this compound across different model systems be resolved?
Contradictions often arise from:
- Dose-response variability : Standardize dosing regimens (e.g., µM vs. mM ranges) and exposure durations .
- Model-specific factors : Compare pharmacokinetics in immortalized cell lines vs. organoids to assess metabolic competency differences .
- Data normalization : Use quantitative proteomics to account for enzyme expression levels across models .
Recommendation: Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate confounding variables .
Advanced: What strategies optimize the synthetic protocol for this compound to improve yield and scalability?
Advanced optimization involves:
- Reaction engineering : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) .
- In-line monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress in real time .
- Green chemistry : Substitute traditional solvents (DMF) with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Critical step: Purification via recrystallization (ethanol/water) ensures high yields (>85%) while removing byproducts .
Advanced: How should researchers address discrepancies in the stability profile of this compound under varying storage conditions?
Methodological solutions include:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
- pH-dependent assays : Test stability across physiological pH ranges (2.0–7.4) to simulate gastrointestinal and intracellular environments .
- Light sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines .
Data reporting: Include Arrhenius plots to predict shelf-life under standard conditions .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and ANSI-approved goggles .
- Ventilation : Use fume hoods for powder handling to prevent inhalation .
- Waste disposal : Neutralize aqueous waste with 1M NaOH before disposal in designated chemical containers .
Advanced: How can computational methods enhance the study of this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., human dihydroorotate dehydrogenase) .
- MD simulations : GROMACS simulations (100 ns) assess conformational stability of enzyme-ligand complexes .
- QSAR modeling : Develop predictive models for derivative synthesis using open-source tools like RDKit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
